molecular formula C19H14FNO4 B5888737 2-fluorobenzyl 3-(2-furoylamino)benzoate

2-fluorobenzyl 3-(2-furoylamino)benzoate

Cat. No. B5888737
M. Wt: 339.3 g/mol
InChI Key: QDBPCYVXYAJBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzyl 3-(2-furoylamino)benzoate, also known as FB3F, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-(2-furoylamino)benzoate is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. In cancer cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. In neuronal cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to modulate the activity of certain neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling.
Biochemical and Physiological Effects:
2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to exhibit a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and potential anti-inflammatory effects. In cancer cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to induce cell cycle arrest and apoptosis, potentially through the inhibition of key enzymes involved in cell growth and proliferation. In neuronal cells, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to modulate the activity of certain neurotransmitter receptors, potentially affecting synaptic transmission and neuronal signaling. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been investigated for its potential anti-inflammatory effects, with some studies suggesting that it may inhibit the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-fluorobenzyl 3-(2-furoylamino)benzoate has several advantages for use in lab experiments, including its high potency and selectivity for certain cellular targets. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further investigation. However, there are also some limitations to the use of 2-fluorobenzyl 3-(2-furoylamino)benzoate in lab experiments, including its relatively complex synthesis method and limited availability.

Future Directions

There are several potential future directions for research involving 2-fluorobenzyl 3-(2-furoylamino)benzoate. One area of interest is the development of new drugs targeting cancer cell growth and proliferation, potentially through the modulation of key enzymes targeted by 2-fluorobenzyl 3-(2-furoylamino)benzoate. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate may have potential applications in the treatment of neurological disorders, through the modulation of neurotransmitter receptor activity. Further investigation is also needed to fully understand the mechanism of action of 2-fluorobenzyl 3-(2-furoylamino)benzoate and its potential applications in various disease pathways.

Synthesis Methods

2-fluorobenzyl 3-(2-furoylamino)benzoate can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2-fluorobenzyl chloride with 3-(2-furoylamino)benzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatography steps.

Scientific Research Applications

2-fluorobenzyl 3-(2-furoylamino)benzoate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In neuroscience, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders. Additionally, 2-fluorobenzyl 3-(2-furoylamino)benzoate has been investigated as a potential lead compound for the development of new drugs targeting various disease pathways.

properties

IUPAC Name

(2-fluorophenyl)methyl 3-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-16-8-2-1-5-14(16)12-25-19(23)13-6-3-7-15(11-13)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBPCYVXYAJBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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